molecular formula C8H17N3O B2592116 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea CAS No. 1602869-85-1

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea

Cat. No.: B2592116
CAS No.: 1602869-85-1
M. Wt: 171.244
InChI Key: AFWXOCILGKTSBW-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea is an organic compound that features a urea moiety linked to a pyrrolidine ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea typically involves the reaction of 3-methylurea with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds.

Scientific Research Applications

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrrolidin-1-ylethyl)-3-methylurea: Similar structure but with different substitution patterns.

    N-(2-Pyrrolidin-1-ylethyl)-N’-methylurea: Another urea derivative with a pyrrolidine ring.

Uniqueness

3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

1-methyl-3-(2-pyrrolidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)10-4-7-11-5-2-3-6-11/h2-7H2,1H3,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXOCILGKTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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